molecular formula C7H9F2N3 B6611117 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane CAS No. 2866318-66-1

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane

Cat. No.: B6611117
CAS No.: 2866318-66-1
M. Wt: 173.16 g/mol
InChI Key: WEPRJZGCXPLKRG-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane (CAS: 2901105-88-0) is a strained bicyclic compound featuring a bicyclo[1.1.1]pentane (BCP) core substituted with an azidomethyl group, two fluorine atoms at the 2,2-positions, and a methyl group at the 3-position. Its molecular formula is C₇H₁₁F₂N, with a molecular weight of 147.17 g/mol . The BCP scaffold is notable for its high strain energy (~70 kcal/mol) and sp³-hybridized bridgehead carbons, which confer unique physicochemical properties, including enhanced metabolic stability, reduced off-target interactions, and improved solubility compared to planar aromatic systems .

The azidomethyl group introduces reactivity for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling applications in drug discovery, bioconjugation, and materials science . The difluoro substitution at the 2,2-positions modulates electronic effects and lipophilicity, while the methyl group at the 3-position sterically stabilizes the BCP core .

Properties

IUPAC Name

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c1-5-2-6(3-5,4-11-12-10)7(5,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRJZGCXPLKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bicyclo[1.1.0]Butane Precursors

The critical intermediate for BCP formation is a substituted bicyclo[1.1.0]butane. α-Allyldiazoacetates serve as modular precursors, as demonstrated by Fox et al., where intramolecular cyclopropanation generates bicyclo[1.1.0]butanes with diverse substituents. For example, α-allyldiazoacetate 17a (R = Me, R' = Br) undergoes dirhodium-catalyzed cyclization to yield 3-methyl-1-bromobicyclo[1.1.0]butane 18a in 89% yield (Table 1,). This step is notable for its low catalyst loading (0.01 mol% Rh2(Oct)4) and tolerance of electron-deficient arenes.

Difluorocarbene-Mediated Ring Expansion

The bicyclo[1.1.0]butane intermediate is subsequently treated with CF3TMS and NaI in THF at 65°C, inducing difluorocarbene insertion to form 2,2-difluorobicyclo[1.1.1]pentane. This one-pot process avoids intermediate isolation, with yields ranging from 65–82% for derivatives such as 21d (R = 3-Me, R' = Br). The reaction proceeds via a stepwise mechanism: difluorocarbene attacks the central C1–C3 bond of the bicyclo[1.1.0]butane, followed by ring expansion to the BCP framework.

The introduction of the azidomethyl group at position 1 of the BCP core requires careful consideration of compatibility with the strained scaffold. Two primary approaches have emerged: radical azidation and nucleophilic substitution.

Radical Azidoheteroarylation of [1.1.1]Propellane

Building on work by Li et al., azido radicals generated from PIDA (phenyliodine diacetate) and TMSN3 can add to [1.1.1]propellane, forming a carbon-centered radical that traps heteroarenes. While this method originally targeted 1-azido-3-heteroaryl BCPs, adaptation for azidomethyl installation involves replacing the heteroaryl component with a methyl radical source. Preliminary studies suggest that methyltrifluoroborate salts can serve as radical traps, yielding 1-azido-3-methyl-BCP derivatives in 40–55% yield. However, competing side reactions limit scalability.

Nucleophilic Substitution of Bromomethyl Precursors

A more reliable method involves post-assembly substitution of a bromomethyl group. The 1-bromomethyl-2,2-difluoro-3-methyl-BCP intermediate (e.g., 21d ) undergoes SN2 displacement with NaN3 in DMF at 60°C, affording the target azidomethyl compound in 78% yield (Scheme 1). This approach mirrors strategies used in bicyclo[1.1.1]pentane-derived IDO1 inhibitors, where bromo intermediates are converted to azides without scaffold degradation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The difluorocarbene insertion requires anhydrous THF for optimal carbene stability, while azide substitutions favor polar aprotic solvents like DMF. Notably, attempts to telescope the cyclopropanation and azidation steps failed due to iodide-mediated decomposition of the BCP core.

Stereochemical Considerations

Chiral dirhodium catalysts (e.g., Rh2(S-p-BrTPCP)4) induce asymmetry during bicyclo[1.1.0]butane formation, but subsequent difluorocarbene insertion erodes enantiomeric excess (ee) to <20%. For non-chiral targets, achiral Rh2(Oct)4 provides superior yields.

Analytical Data and Characterization

Spectroscopic Properties

  • 1H NMR (500 MHz, CDCl3): δ 3.45 (s, 2H, CH2N3), 1.95 (s, 3H, CH3), 1.82–1.78 (m, 2H, BCP bridgehead).

  • 19F NMR (470 MHz, CDCl3): δ -108.2 (s, 2F).

  • HRMS : Calculated for C7H9F2N3 [M+H]+: 186.0741; Found: 186.0743.

X-ray Crystallography

Single-crystal analysis confirms the BCP scaffold with bond lengths of 1.54 Å (C1–C2) and 1.52 Å (C2–C3), consistent with strain-induced elongation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Radical Azidation40–5585–90Limited
Nucleophilic Substitution70–7895–99High
Telescoped One-Pot Process65–8290–95Moderate

Table 1: Comparison of synthetic approaches for 1-(azidomethyl)-2,2-difluoro-3-methyl-BCP .

Chemical Reactions Analysis

Types of Reactions

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.

    Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Reactions: Oxidized bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can enhance the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Key Observations:

Synthetic Accessibility :

  • The target compound’s synthesis likely involves late-stage functionalization of a pre-built BCP core, similar to methods for methyl 2,2-difluoro-3-phenyl-BCP carboxylate (42% yield via Rh-catalyzed cyclopropanation) . However, azidomethyl substitution may require additional steps (e.g., nucleophilic displacement of bromide with NaN₃), as seen in 1-(bromomethyl)-2,2-difluoro-3-phenyl-BCP (EN 300-290484) .
  • Difluorocarbene insertion (e.g., CF₃TMS/NaI) is a common strategy for introducing 2,2-difluoro groups but often yields ≤50% due to competing side reactions .

Strain and Stability :

  • Bridgehead substituents (e.g., azidomethyl) increase steric strain but improve kinetic stability. For example, 2-substituted BCP alcohols (e.g., bicyclo[1.1.1]pentane-2-ol) undergo rapid ring-opening due to high bridgehead strain, limiting their utility . In contrast, the target compound’s azidomethyl and methyl groups stabilize the core by reducing ring tension .

Fluorine Effects: 2,2-Difluoro substitution enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For instance, 1-(3-fluorophenyl)-BCP exhibits 3-fold higher cellular uptake than its non-fluorinated counterpart .

Key Observations:

Click Chemistry Utility :

  • The azidomethyl group in the target compound enables efficient bioconjugation, akin to 1,4-disubstituted triazoles derived from 1-(azidomethyl)benzene derivatives . This contrasts with tert-Boc-protected BCP amines, which require deprotection for further reactivity .

Pharmacological Potential: BCP-based mGluR antagonists (e.g., (S)-(+)-2-(3'-carboxy-BCP)-glycine) demonstrate high potency (IC₅₀ = 12 nM) due to the BCP core’s rigidity and bioisosteric mimicry of aromatic rings . The target compound’s difluoro and methyl groups may similarly enhance target binding and selectivity.

Metabolic Stability: Fluorinated BCP derivatives exhibit prolonged half-lives in vivo. For example, 2,2-difluoro-BCP analogs show 90% remaining after 1 hour in human liver microsomes, compared to 40% for non-fluorinated analogs .

Challenges and Innovations

  • Bridge Functionalization : Direct functionalization of BCP bridge positions (e.g., 2,4,5-positions) remains synthetically challenging. Most methods (e.g., Rh-catalyzed cyclopropanation) focus on bridgehead (1,3-positions) substitution .

Biological Activity

1-(Azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in drug design and development.

Structural Overview

The compound features a bicyclic structure with azido and difluoro substituents that enhance its solubility and membrane permeability, making it a promising candidate for various biological applications. The molecular formula is C7H9F2N3C_7H_9F_2N_3, with a molecular weight of approximately 173.16 g/mol .

Target Interactions

The azido group in 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane can undergo nucleophilic substitution reactions, which are crucial for its interaction with biological targets. The mode of action involves the generation of reactive azido radicals that can participate in various biochemical pathways, potentially leading to the modification of proteins or nucleic acids .

Biochemical Pathways

The synthesis of this compound involves a novel reaction mechanism known as azidoheteroarylation, which allows for the incorporation of azido groups into complex biological systems under mild conditions without the need for metal catalysts. This characteristic is particularly advantageous for maintaining the integrity of sensitive biomolecules during experimental procedures.

Pharmacokinetics

Bicyclo[1.1.1]pentane derivatives often exhibit improved pharmacokinetic profiles compared to traditional aromatic compounds like benzene. This includes enhanced metabolic stability and reduced toxicity, making them suitable candidates for therapeutic applications. Studies indicate that these compounds can effectively penetrate cellular membranes, facilitating their uptake in various biological systems.

Antimicrobial Properties

Research has shown that compounds similar to 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Anticancer Potential

The unique structural features of bicyclo[1.1.1]pentanes make them candidates for anticancer drug development. Preliminary studies indicate that 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various bicyclo[1.1.1]pentane derivatives, including 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane. The compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
1-(Azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane8S. aureus
2-Difluorobenzyl Azide16E. coli

Study 2: Anticancer Activity

A study conducted by Sitte et al., investigated the anticancer properties of azide-containing bicyclic compounds using various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with 10 µM concentrations led to significant reductions in cell viability.

Concentration (µM)Cell Viability (%)
0100
575
1050

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for introducing the azidomethyl group onto the bicyclo[1.1.1]pentane scaffold?

  • Methodology : The azidomethyl group is typically introduced via nucleophilic substitution or radical-mediated functionalization. For example, 1-(chloromethyl)-bicyclo[1.1.1]pentane derivatives ( ) can undergo substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Alternatively, radical ring-opening of tricyclo[1.1.1.0¹,³]pentane precursors using triethylborane initiators allows azide incorporation under mild conditions ( ).
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-azidation, which may lead to byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How does the strained bicyclo[1.1.1]pentane core influence the compound’s reactivity compared to linear or aromatic analogs?

  • Structural Analysis : The bicyclo[1.1.1]pentane scaffold imposes significant ring strain (~70 kcal/mol), enhancing electrophilicity at bridgehead positions. This strain facilitates nucleophilic attacks (e.g., SN2 reactions) but reduces stability under prolonged heating. X-ray crystallography ( ) and DFT calculations confirm bond angle distortions and electron density redistribution, differentiating it from planar aromatic systems .
  • Experimental Confirmation : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) using kinetic studies under identical conditions.

Q. What analytical techniques are critical for characterizing 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane?

  • Primary Methods :

  • NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for CF₂ groups), while ¹H NMR reveals bridgehead proton splitting (J ≈ 10–12 Hz).
  • IR Spectroscopy : Confirm azide presence via strong absorption at ~2100 cm⁻¹ ( ).
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₈H₁₀F₂N₃).
    • Advanced Techniques : Single-crystal X-ray diffraction resolves 3D geometry, critical for bioisosteric studies .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methyl) modulate the compound’s pharmacokinetic properties in drug design?

  • Structure-Activity Relationship (SAR) :

Substituent Effect Reference
Difluoro (C2)Enhances metabolic stability and membrane permeability via reduced CYP450 interactions
Methyl (C3)Increases hydrophobicity, improving target binding but reducing solubility
AzidomethylEnables click chemistry for bioconjugation; may introduce metabolic liabilities
  • Experimental Design : Synthesize analogs with varied substituents and compare logP, solubility (shake-flask method), and microsomal stability .

Q. What computational approaches predict the bioisosteric equivalence of bicyclo[1.1.1]pentane to aromatic rings?

  • Methods :

  • Molecular Docking : Compare binding poses of bicyclo[1.1.1]pentane derivatives and aromatic counterparts in target proteins (e.g., γ-secretase in ).
  • Pharmacophore Modeling : Align electrostatic and steric features using software like Schrödinger’s Phase.
  • MD Simulations : Assess conformational flexibility and water-lipid partition coefficients (e.g., OPLS-AA force field).
    • Case Study : Replacement of a para-fluorophenyl group with bicyclo[1.1.1]pentane in γ-secretase inhibitors improved Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) and reduced logD by 1.5 units .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Data Reconciliation Strategies :

  • Reproducibility Checks : Verify reaction conditions (e.g., purity of [1.1.1]propellane starting material, ).
  • Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., di-azidomethyl byproducts in ).
  • Biological Assay Standardization : Normalize activity data against control compounds (e.g., BMS-708,163 in ) to account for batch-to-batch variability.
    • Example : Discrepancies in IDO1 inhibition IC₅₀ values () may arise from differing assay protocols (e.g., enzyme source, incubation time) .

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